Cas no 131747-32-5 ((4-Nitropyridin-2-yl)methyl acetate)
(4-Nitropyridin-2-yl)methyl acetate Chemical and Physical Properties
Names and Identifiers
-
- (4-Nitro-2-pyridinyl)methyl acetate
- (4-Nitropyridin-2-yl)methyl acetate
- ZMMYZZKCVSFJJI-UHFFFAOYSA-N
- Acetic acid 4-nitro-pyridin-2-ylmethyl ester
- 2-Acetoxymethyl-4-nitropyridine
- (4-nitropyridin-2-yl)methylacetate
- 131747-32-5
- AKOS016014996
- SB54349
- (4-nitro-2-pyridyl)methyl acetate
- DB-062844
- J-501458
- SCHEMBL2469605
- 4-nitro-2-acetoxymethyl Pyridine
-
- MDL: MFCD17169848
- Inchi: 1S/C8H8N2O4/c1-6(11)14-5-7-4-8(10(12)13)2-3-9-7/h2-4H,5H2,1H3
- InChI Key: ZMMYZZKCVSFJJI-UHFFFAOYSA-N
- SMILES: O(C(C)=O)CC1C=C(C=CN=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 196.04840674g/mol
- Monoisotopic Mass: 196.04840674g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 85Ų
(4-Nitropyridin-2-yl)methyl acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029193565-1g |
(4-Nitropyridin-2-yl)methyl acetate |
131747-32-5 | 95% | 1g |
$348.48 | 2022-04-03 | |
| Chemenu | CM172750-1g |
(4-nitropyridin-2-yl)methyl acetate |
131747-32-5 | 95% | 1g |
$408 | 2021-08-05 | |
| Chemenu | CM172750-1g |
(4-nitropyridin-2-yl)methyl acetate |
131747-32-5 | 95% | 1g |
$380 | 2024-08-02 | |
| Ambeed | A815114-1g |
(4-Nitropyridin-2-yl)methyl acetate |
131747-32-5 | 95% | 1g |
$345.0 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1803140-1g |
(4-Nitropyridin-2-yl)methyl acetate |
131747-32-5 | 98% | 1g |
¥3139.00 | 2024-08-09 |
(4-Nitropyridin-2-yl)methyl acetate Suppliers
(4-Nitropyridin-2-yl)methyl acetate Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on (4-Nitropyridin-2-yl)methyl acetate
Recent Advances in the Study of (4-Nitropyridin-2-yl)methyl acetate (CAS: 131747-32-5): A Comprehensive Research Brief
The chemical compound (4-Nitropyridin-2-yl)methyl acetate (CAS: 131747-32-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This brief aims to synthesize the latest findings regarding this compound, focusing on its synthesis, applications, and potential therapeutic implications. The compound, characterized by its nitro and acetate functional groups, serves as a versatile intermediate in organic synthesis and drug development.
Recent studies have highlighted the role of (4-Nitropyridin-2-yl)methyl acetate in the synthesis of novel heterocyclic compounds, which are pivotal in medicinal chemistry. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a precursor in the development of kinase inhibitors, particularly those targeting cancer-related pathways. The study utilized a multi-step synthetic route, optimizing reaction conditions to achieve a yield of 78% under mild conditions, which is a notable improvement over previous methods.
In addition to its synthetic applications, (4-Nitropyridin-2-yl)methyl acetate has been investigated for its biological activity. Preliminary in vitro assays conducted by researchers at the University of Cambridge revealed moderate inhibitory effects on specific inflammatory markers, suggesting potential anti-inflammatory applications. However, further in vivo studies are required to validate these findings and assess the compound's pharmacokinetic properties.
The stability and reactivity of (4-Nitropyridin-2-yl)methyl acetate under various conditions have also been a subject of recent research. A 2024 paper in Organic & Biomolecular Chemistry explored its degradation pathways, identifying key intermediates and byproducts. This study is critical for ensuring the compound's suitability in large-scale pharmaceutical manufacturing, where stability is a paramount concern.
Despite these advancements, challenges remain. The compound's solubility in aqueous media is limited, which may restrict its bioavailability in therapeutic contexts. Researchers are actively exploring derivatization strategies to enhance its solubility while retaining its biological activity. One promising approach involves the introduction of polar substituents, as reported in a recent patent application by a leading pharmaceutical company.
In conclusion, (4-Nitropyridin-2-yl)methyl acetate (CAS: 131747-32-5) represents a valuable scaffold in chemical biology and drug discovery. Its dual role as a synthetic intermediate and a biologically active molecule underscores its versatility. Future research should focus on optimizing its physicochemical properties and expanding its therapeutic potential through targeted modifications. The ongoing studies in this area are expected to yield significant contributions to the development of novel pharmaceuticals.
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